Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate
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Overview
Description
Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate is a complex organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the acridine core. The introduction of the chloro, diethylamino, and methoxy groups requires specific reagents and conditions. For instance, the chloro group can be introduced via chlorination reactions, while the diethylamino group can be added through nucleophilic substitution reactions. The methoxy group is often introduced using methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted acridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as an antimalarial or anticancer agent. Its ability to interact with DNA and other biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as dyes and polymers. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with biological molecules such as DNA and proteins. Its structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological and chemical properties. The presence of the chloro, diethylamino, and methoxy groups may enhance its activity and selectivity compared to other acridine derivatives.
Properties
CAS No. |
73680-44-1 |
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Molecular Formula |
C29H36Cl3N3O2 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
[4-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]-4-(4-methoxyphenyl)butyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C29H34ClN3O2.2ClH/c1-5-33(6-2)17-7-8-26(20-9-12-22(34-3)13-10-20)32-29-24-15-11-21(30)18-28(24)31-27-16-14-23(35-4)19-25(27)29;;/h9-16,18-19,26H,5-8,17H2,1-4H3,(H,31,32);2*1H |
InChI Key |
HQKWZMXOXRBTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C1=CC=C(C=C1)OC)[NH2+]C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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